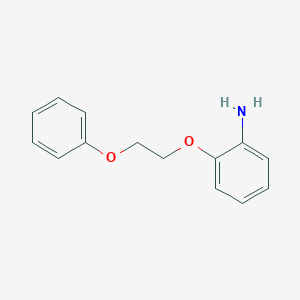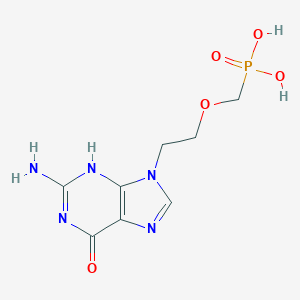
9-((2-Phosphonylmethoxy)ethyl)guanine
Descripción general
Descripción
“9-((2-Phosphonylmethoxy)ethyl)guanine” is an acyclic nucleotide analog . It has a molecular formula of C8H12N5O5P .
Synthesis Analysis
The compound is being evaluated for its anti-proliferative activity . It has been found to be a competitive inhibitor of DNA polymerases . The apparent Ki values for PMEG diphosphate (PMEGpp) were 3–4 times lower than the Km values for dGTP .Molecular Structure Analysis
The molecular weight of “9-((2-Phosphonylmethoxy)ethyl)guanine” is 289.19 . Its percent composition is C 33.23%, H 4.18%, N 24.22%, O 27.66%, P 10.71% .Chemical Reactions Analysis
The compound has been shown to function as a substrate and to be incorporated into DNA by both enzymes . It acts as an absolute DNA chain terminator .Physical And Chemical Properties Analysis
The compound has a density of 2.0±0.1 g/cm3, a boiling point of 726.5±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . Its molar refractivity is 61.0±0.5 cm3 .Aplicaciones Científicas De Investigación
Inhibition of Purine Nucleoside Phosphorylase : This compound acts as a potent inhibitor of purine nucleoside phosphorylase, with an IC50 value of 44 nM, making it significant in the study of this enzyme and related metabolic pathways (Guida et al., 1994).
Nucleoside Phosphonate Analogue for Research : It serves as a nucleoside phosphonate analogue, useful in various scientific research contexts (Kim et al., 1996).
Antiviral Properties : This compound shows potent activity against herpesviruses and HIV-1, highlighting its potential in antiviral research and therapy (Harnden & Jennings, 1993).
Anti-Hepatitis B Virus (HBV) Agent : A derivative, 9-[1-(Phosphonomethoxycyclopropyl)methyl]guanine (PMCG), is noted for its potent and selective anti-HBV properties, with significant potency and minimal cytotoxicity in human cell lines (Choi et al., 2004).
Antitumor Activity : It also demonstrates antitumor activity in murine tumor models, indicating potential applications in cancer research (Rose et al., 1990).
Antiproliferative Effects : Specifically, Octadecyloxyethyl 9-[2-(Phosphonomethoxy)Ethyl]Guanine shows significant antiproliferative activity, suggesting its potential in treating conditions like cervical dysplasia (Valiaeva et al., 2010).
Antileukemic Activity : It exhibits enhanced antileukemic activity compared to its analogues, primarily due to increased anabolic phosphorylation and potency against cellular replicative DNA polymerases (Pisarev et al., 1997).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-amino-6-oxo-1H-purin-9-yl)ethoxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N5O5P/c9-8-11-6-5(7(14)12-8)10-3-13(6)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVORGQIEFTOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCOCP(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150649 | |
| Record name | 9-((2-Phosphonylmethoxy)ethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((2-Phosphonylmethoxy)ethyl)guanine | |
CAS RN |
114088-58-3 | |
| Record name | P-[[2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)ethoxy]methyl]phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114088-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-((2-Phosphonylmethoxy)ethyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114088583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-((2-Phosphonylmethoxy)ethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PMEG | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GS-438 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YOI96LPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




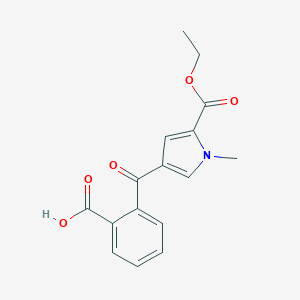
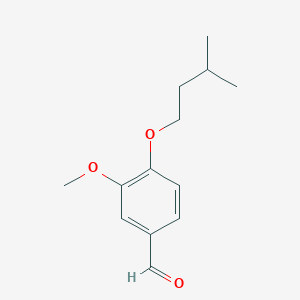
![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)
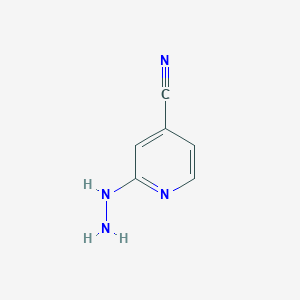
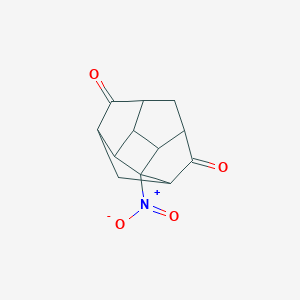
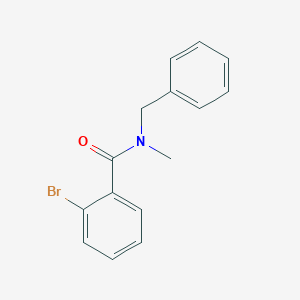
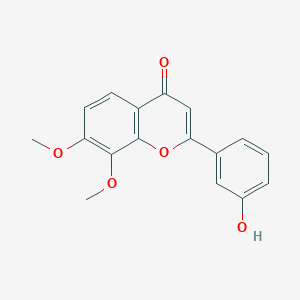

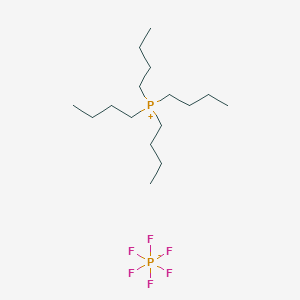
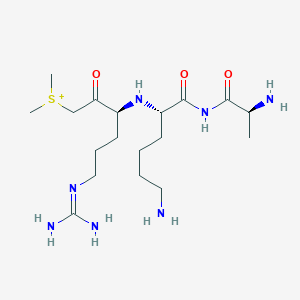

![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
